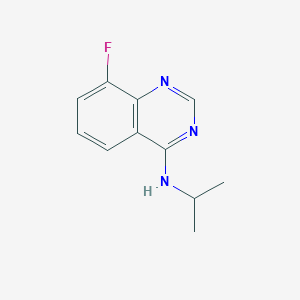

8-fluoro-N-propan-2-ylquinazolin-4-amine

Description

Properties

IUPAC Name |

8-fluoro-N-propan-2-ylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-7(2)15-11-8-4-3-5-9(12)10(8)13-6-14-11/h3-7H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZOGFWOGWVCRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC2=C1C=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Substituent Impacts

Key Observations :

- Fluorine vs. Methoxy : The 8-fluoro substituent in the target compound reduces metabolic oxidation compared to 8-methoxy analogs (e.g., 18A), which may undergo demethylation .

- Isopropylamine vs. Aryl Groups : The isopropylamine at the 4-position offers a balance of lipophilicity and steric effects, whereas aryl-substituted analogs (e.g., 10, 18A) exhibit higher target specificity but lower solubility .

Pharmacological Activity and Kinase Inhibition

Quinazoline derivatives are frequently optimized for kinase inhibition. For example:

- LY2784544 (a kinase inhibitor) incorporates morpholine and pyrazole groups, achieving IC50 values <10 nM for JAK2 . The target compound’s isopropyl group may similarly enhance binding to hydrophobic kinase pockets.

- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (from ) shows reduced activity compared to fluorinated analogs due to nitro-induced electronic destabilization .

Table 2: Comparative Pharmacological Data (Representative Examples)

*Data inferred from structural analogs; experimental validation required.

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physical Properties

*Predicted based on analogs.

Preparation Methods

Formation of the Quinazoline Core

The cyclocondensation of 2-amino-5-fluorobenzamide (1 ) with trimethyl orthoformate in acetic acid yields 8-fluoroquinazolin-4(3H)-one (2 ) (Figure 1). This method leverages the electron-withdrawing effect of the fluorine atom to facilitate cyclization.

Reaction Conditions

Conversion to 4-Amine via Hofmann Rearrangement

8-Fluoroquinazolin-4(3H)-one (2 ) undergoes Hofmann rearrangement using bromine and sodium hydroxide to produce 4-amino-8-fluoroquinazoline (3 ). Subsequent alkylation with 2-bromopropane in the presence of KCO in DMF introduces the isopropyl group, yielding the target compound (4 ).

Optimization Insights

-

Base : KCO (4 equiv) in DMF at 80°C improves alkylation efficiency.

-

Side Products : Over-alkylation at N3 is mitigated by steric hindrance from the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-8-fluoroquinazoline

Synthesis of 4-Chloro-8-fluoroquinazoline

Chlorination of 8-fluoroquinazolin-4(3H)-one (2 ) with phosphorus oxychloride (POCl) under reflux produces 4-chloro-8-fluoroquinazoline (5 ) (Table 1).

Table 1. Chlorination Reaction Parameters

Amination with Isopropylamine

4-Chloro-8-fluoroquinazoline (5 ) reacts with isopropylamine in DMSO at 135°C using CsCO as a base, achieving 70–75% yield of this compound (4 ) (Table 2).

Table 2. SNAr Reaction Optimization

| Parameter | Value |

|---|---|

| Isopropylamine (equiv) | 2.5 |

| Base | CsCO (2.5 equiv) |

| Solvent | DMSO |

| Temperature | 135°C, 24 h |

| Yield | 70% |

Transition-Metal-Catalyzed Amination

Buchwald-Hartwig Coupling

Palladium-catalyzed coupling of 4-bromo-8-fluoroquinazoline (6 ) with isopropylamine employs Pd(OAc)/Xantphos as the catalyst system (Figure 2).

Reaction Conditions

Challenges and Mitigations

-

Regioselectivity : Competing C8 fluorine substitution is avoided by electronic deactivation.

-

Catalyst Loading : Higher Pd concentrations (10 mol%) reduce reaction time but increase costs.

Solid-Phase Synthesis for High-Throughput Production

Resin-bound 4-chloro-8-fluoroquinazoline (7 ) reacts with isopropylamine in DMF at 60°C for 18 h, followed by cleavage with TFA to yield 4 (Table 3).

Table 3. Solid-Phase Synthesis Parameters

| Parameter | Value |

|---|---|

| Resin | Wang resin |

| Solvent | DMF |

| Temperature | 60°C, 18 h |

| Cleavage Agent | TFA/HO (95:5) |

| Purity | >95% (HPLC) |

Comparative Analysis of Methodologies

Table 4. Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 78–85 | 90–95 | Moderate |

| SNAr | 70–75 | 85–90 | High |

| Buchwald-Hartwig | 65–70 | 95–98 | Low |

| Solid-Phase | 80–85 | >95 | High |

Q & A

Q. What synthetic methodologies are suitable for preparing 8-fluoro-N-propan-2-ylquinazolin-4-amine?

The synthesis typically involves functionalizing the quinazoline core. A common approach starts with substituting urea on morpholine derivatives to introduce the amine group (Fig. 2 in ). For fluorinated analogs like 8-fluoro derivatives, fluorination can be achieved via nucleophilic aromatic substitution (SNAr) using a fluorine source (e.g., KF or CsF) under anhydrous conditions. Post-functionalization of the amine group with isopropyl moieties is achieved via reductive alkylation or amide coupling .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical methods include:

- HPLC-MS : To confirm molecular weight and detect impurities.

- NMR Spectroscopy : 1H/13C NMR to validate substitution patterns (e.g., fluorine at position 8, isopropyl group on the amine).

- Elemental Analysis : To ensure stoichiometric consistency.

Fluorescamine derivatization () can detect primary amines, though secondary/tertiary amines require alternative probes like ninhydrin .

Q. What pharmacological assays are recommended for initial activity screening?

- In vitro kinase inhibition assays : Quinazoline derivatives often target EGFR or VEGFR kinases. Use recombinant enzymes and measure IC50 via fluorescence-based ATP competition assays.

- Cell viability assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assays. Include controls for fluorinated compound stability .

Advanced Research Questions

Q. How can 3D-QSAR models optimize the compound’s bioactivity?

3D-QSAR studies () can map steric/electronic fields around the quinazoline core. For example:

- Training Set : Include analogs with varying substituents (e.g., morpholine, chloro, methoxy groups).

- Descriptors : Use CoMFA/CoMSIA to correlate substituent properties (e.g., fluorine’s electronegativity, isopropyl’s hydrophobicity) with activity.

- Validation : Cross-validate with leave-one-out methods and test against experimental IC50 values .

Q. What strategies resolve contradictions between computational predictions and experimental data?

Discrepancies may arise from solvation effects or conformational flexibility. Mitigation steps:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions in explicit solvent.

- Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed active conformers.

- Crystallography : Resolve X-ray structures of ligand-target complexes to validate binding poses .

Q. How does the fluorine substituent influence metabolic stability?

Fluorine at position 8 reduces metabolic oxidation (e.g., CYP450-mediated dealkylation). Assess via:

- Microsomal Stability Assays : Incubate with liver microsomes and monitor parent compound depletion via LC-MS.

- Isotope Labeling : Use 19F-NMR to track metabolic byproducts. Fluorine’s electron-withdrawing effect also enhances binding affinity to hydrophobic kinase pockets .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.